2-Chloro-4-fluorobenzenemethanesulfonamide
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Overview
Description
2-Chloro-4-fluorobenzenemethanesulfonamide is an organosulfur compound that features both chlorine and fluorine substituents on a benzene ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorobenzenemethanesulfonamide typically involves the sulfonation of 2-Chloro-4-fluorobenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonamide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzenemethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.
Oxidation Products: Sulfonic acids or sulfonate esters.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Chloro-4-fluorobenzenemethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzenemethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring and halogen substituents contribute to hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
2-Chloro-4-fluorobenzenesulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide.
2-Chloro-4-fluorobenzaldehyde: A compound with an aldehyde group, used in different synthetic applications.
4-Chloro-2-fluorobenzenemethanol: A similar compound with a hydroxyl group.
Uniqueness: 2-Chloro-4-fluorobenzenemethanesulfonamide is unique due to its combination of a sulfonamide group with both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHWSDSIBASPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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